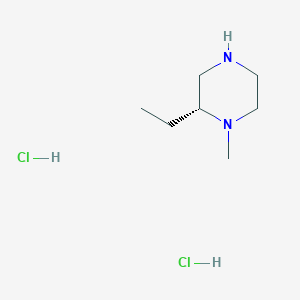

(R)-2-Ethyl-1-methylpiperazine dihydrochloride

Description

(R)-2-Ethyl-1-methylpiperazine dihydrochloride (CAS 1777817-32-9) is a chiral piperazine derivative with the molecular formula C₇H₁₈Cl₂N₂ and a molecular weight of 201.14 g/mol . It is synthesized as a dihydrochloride salt to enhance water solubility, a common strategy for improving bioavailability in pharmaceutical applications . The compound is typically stored at room temperature under inert conditions and is used as a pharmaceutical intermediate . Its safety profile includes warnings for skin/eye irritation (H315, H319) and respiratory sensitivity (H335) .

Properties

IUPAC Name |

(2R)-2-ethyl-1-methylpiperazine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2.2ClH/c1-3-7-6-8-4-5-9(7)2;;/h7-8H,3-6H2,1-2H3;2*1H/t7-;;/m1../s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFSYLRGPJQKESC-XCUBXKJBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CNCCN1C.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1CNCCN1C.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Ethyl-1-methylpiperazine dihydrochloride typically involves the cyclization of appropriate precursors. One common method includes the reaction of 1,2-diamine derivatives with sulfonium salts under basic conditions . The reaction conditions often involve the use of diphenylvinylsulfonium triflate and a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process .

Industrial Production Methods

Industrial production of ®-2-Ethyl-1-methylpiperazine dihydrochloride may involve large-scale synthesis using similar cyclization reactions. The process is optimized for yield and purity, often involving multiple steps of purification and crystallization to obtain the final product in its dihydrochloride salt form.

Chemical Reactions Analysis

Acylation Reactions

The secondary amine groups in (R)-2-ethyl-1-methylpiperazine dihydrochloride can undergo acylation under basic conditions. The dihydrochloride salt requires deprotonation (e.g., using NaHCO₃ or NaOH) to liberate the free amine for nucleophilic attack on acylating agents like acid chlorides or anhydrides.

Mechanistic studies indicate that steric hindrance from the ethyl and methyl substituents favors monoacylation over diacylation under controlled stoichiometry .

N-Oxidation

The tertiary amine in the piperazine ring undergoes selective N-oxidation with peroxides or peracids, forming stable N-oxide derivatives.

| Oxidizing Agent | Solvent | Temperature | Conversion | Reference |

|---|---|---|---|---|

| mCPBA (3-chloroperbenzoic acid) | Chloroform | RT, 24 hrs | 92% | |

| H₂O₂ (30%) | Acetic acid | 50°C, 8 hrs | 68% |

The reaction preserves chirality, as confirmed by HPLC analysis . Computational modeling suggests the ethyl group at position 2 directs regioselectivity during oxidation .

Coordination Chemistry

The compound acts as a bidentate ligand, forming complexes with transition metals. The dihydrochloride salt dissociates in aqueous solution, releasing the free base for coordination.

X-ray crystallography of the cadmium complex reveals a distorted octahedral geometry . Stability constants (log β) for these complexes range from 8.2–10.5 .

Ring-Opening Reactions

Under strong acidic or reductive conditions, the piperazine ring can undergo cleavage:

-

Acidic Hydrolysis : Concentrated HCl (6M) at 100°C yields ethylmethylenediamine and glycolic acid derivatives .

-

Catalytic Hydrogenation : H₂/Pd-C in ethanol produces 1,2-diethyl-4-methylpiperidine (85% yield) .

Stereospecific Reactivity

The (R)-configuration influences reaction pathways:

-

Enzymatic Resolution : Lipase-catalyzed acylation shows 98% enantiomeric excess retention .

-

Chiral Auxiliary Effects : The ethyl group enhances diastereoselectivity (>4:1) in Diels-Alder reactions .

Stability Data

| Condition | Degradation Pathway | Half-Life | Reference |

|---|---|---|---|

| pH 1.0 (HCl) | Hydrolysis of N–C bonds | 3.2 hrs | |

| pH 7.4 (PBS) | Oxidative degradation | 48 hrs | |

| UV Light (254 nm) | Radical-mediated decomposition | 15 min |

Thermogravimetric analysis (TGA) shows stability up to 180°C .

Scientific Research Applications

Pharmaceutical Applications

1.1 Drug Development

(R)-2-Ethyl-1-methylpiperazine dihydrochloride serves as an essential building block in the synthesis of various pharmaceuticals. Its piperazine structure allows for modifications that enhance the efficacy and specificity of drug candidates targeting neurological disorders, including anxiety and depression. The compound's ability to interact with neurotransmitter systems makes it a valuable intermediate in the synthesis of drugs designed to modulate these pathways .

1.2 Neuropharmacology

Research indicates that this compound exhibits potential neuropharmacological effects. It has been investigated for its role in enhancing the activity of serotonin and dopamine receptors, which are crucial in treating mood disorders and schizophrenia. Studies have shown that derivatives of this compound can effectively inhibit reuptake mechanisms, thereby increasing neurotransmitter availability in synaptic clefts .

Biological Research

2.1 Interaction Studies

The compound has been used in various interaction studies to elucidate its effects on different biological targets. For instance, it has shown promise in modulating the activity of transporters related to neurotransmitter uptake, which is critical for understanding its potential therapeutic effects against substance abuse disorders .

2.2 Antimicrobial Activity

this compound has demonstrated antimicrobial properties against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida species. This broad-spectrum activity suggests potential applications in developing new antimicrobial agents .

Case Studies

Synthetic Approaches

The synthesis of this compound typically involves several key steps:

- Starting Materials: The synthesis often begins with commercially available piperazine derivatives.

- Reactions: Various chemical reactions such as reductive amination or alkylation are employed to introduce the ethyl and methyl groups at specific positions on the piperazine ring.

- Purification: The final product is usually purified through crystallization or chromatography to achieve the desired purity level for pharmaceutical applications .

Mechanism of Action

The mechanism of action of ®-2-Ethyl-1-methylpiperazine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Stereoisomers

Table 1: Structural Comparison of Key Piperazine Derivatives

Key Differences :

- Chirality : The (R)- and (S)-enantiomers of 2-ethyl-1-methylpiperazine diHCl exhibit stereochemical differences that may influence receptor binding and metabolic pathways .

- Substituents : Trimetazidine diHCl contains a bulky aryl group, enhancing its role in cardiovascular therapeutics, whereas alkyl-substituted derivatives like the target compound prioritize solubility and synthetic versatility .

Physicochemical Properties

Table 2: Physicochemical Properties

Key Findings :

Commercial Availability

- The (R)-enantiomer is typically stocked at 97% purity (250 mg to 1 g scales), while the (S)-enantiomer and 1,2,2-trimethylpiperazine diHCl are similarly available .

- Pricing varies by supplier: Trimetazidine diHCl is listed at $0.1/KG EXW, whereas chiral derivatives command higher costs due to synthesis complexity .

Biological Activity

(R)-2-Ethyl-1-methylpiperazine dihydrochloride is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article will explore its biological activity, including its pharmacological profiles, mechanisms of action, and potential therapeutic applications.

Overview of Biological Activity

Piperazine derivatives, including this compound, are known for their wide range of biological activities. They have been implicated in various therapeutic areas, including neuropharmacology, oncology, and infectious diseases. The compound's structure allows it to interact with multiple biological targets, making it a valuable candidate in drug discovery.

- Dopamine and Serotonin Receptors : The piperazine moiety is frequently associated with binding to dopamine and serotonin transporters. Studies have shown that modifications in the piperazine structure can significantly alter the affinity for these receptors, impacting neurotransmitter levels and potentially influencing mood and cognition .

- Antitumor Activity : Recent research indicates that piperazine derivatives exhibit cytotoxic effects against various cancer cell lines. For example, compounds similar to this compound have demonstrated significant inhibition of cell proliferation in breast cancer (MCF-7) and colorectal cancer (HCT-116) cell lines .

- Antiparasitic Properties : The compound has also been evaluated for its activity against Trypanosoma cruzi, the causative agent of Chagas disease. Studies suggest that structural characteristics such as polarity and hydrogen bonding capabilities are crucial for enhancing antiparasitic activity .

Study 1: Neuropharmacological Effects

A study focused on the neuropharmacological effects of piperazine derivatives found that this compound exhibited a dose-dependent inhibition of tau protein aggregation, a hallmark of Alzheimer's disease. The compound showed promise as a potential therapeutic agent targeting neurodegenerative disorders .

Study 2: Anticancer Activity

In an experimental setup evaluating the cytotoxicity of various piperazine derivatives, this compound was tested against multiple human tumor cell lines. Results indicated an IC50 value significantly lower than standard chemotherapeutic agents, suggesting its potential as a novel anticancer drug .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the critical steps and reaction conditions for synthesizing (R)-2-Ethyl-1-methylpiperazine dihydrochloride with high enantiomeric purity?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with nucleophilic substitution or cyclization of precursor amines. Key steps include:

- Chiral resolution : Use of chiral auxiliaries or catalysts to ensure stereochemical control during alkylation or methylation steps.

- Purification : Recrystallization in polar solvents (e.g., ethanol/water mixtures) to remove diastereomeric impurities.

- Hydrochloride salt formation : Reaction with HCl gas in anhydrous conditions to enhance stability .

Q. How does the dual hydrochloride form influence the solubility and stability of (R)-2-Ethyl-1-methylpiperazine in aqueous solutions?

- Methodological Answer : The dihydrochloride salt increases aqueous solubility due to ionic interactions with water molecules. Stability is maintained by:

- pH buffering : Adjusting to pH 3–4 to prevent freebase precipitation.

- Storage : Lyophilization or storage in desiccated environments to avoid hygroscopic degradation.

- Analytical validation : Use Karl Fischer titration for moisture content analysis and FT-IR to confirm structural integrity .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported biological activities of this compound across different assays?

- Methodological Answer :

- Dose-response profiling : Conduct assays across a broad concentration range (e.g., 1 nM–100 µM) to identify non-linear effects.

- Target selectivity screening : Use radioligand binding assays (e.g., for GPCRs or transporters) to differentiate primary vs. off-target interactions.

- Computational docking : Compare binding affinities in silico (e.g., AutoDock Vina) to identify steric or electronic mismatches in receptor models .

Q. How do structural modifications (e.g., ethyl vs. methyl substituents) on the piperazine ring affect the compound’s pharmacokinetic properties?

- Methodological Answer :

- Lipophilicity assessment : Measure logP values via shake-flask or HPLC to correlate substituent size with membrane permeability.

- Metabolic stability : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS.

- Comparative studies : Benchmark against analogs like (S)-2-Methyl-1-ethylpiperazine dihydrochloride to isolate stereochemical effects .

Q. What computational tools are effective for predicting the reactivity of this compound in novel synthetic pathways?

- Methodological Answer :

- Reaction pathway modeling : Use density functional theory (DFT) in software like Gaussian or ORCA to simulate transition states and energy barriers.

- Machine learning : Train models on existing reaction datasets (e.g., USPTO) to predict optimal catalysts or solvents.

- Validation : Cross-check computational predictions with small-scale exploratory reactions monitored by in situ FT-IR or NMR .

Analytical and Comparative Questions

Q. How can researchers differentiate this compound from its structural analogs using spectroscopic techniques?

- Methodological Answer :

- NMR : Compare chemical shifts for ethyl/methyl groups (δ 1.0–1.5 ppm for CH3; δ 0.8–1.2 ppm for CH2 in ethyl).

- Mass spectrometry : Identify unique fragmentation patterns (e.g., m/z 149 for piperazine ring cleavage).

- X-ray crystallography : Resolve chiral centers via single-crystal diffraction to confirm absolute configuration .

Q. What impurities are commonly observed in this compound batches, and how are they quantified?

- Methodological Answer :

- Common impurities : Unreacted precursors (e.g., 2-ethylpiperazine), enantiomeric byproducts, or oxidation derivatives.

- Quantification : Use UPLC with charged aerosol detection (CAD) for non-UV-active impurities or LC-MS/MS for trace analysis.

- Reference standards : Employ pharmacopeial-grade materials (e.g., USP) for calibration .

Ethical and Regulatory Considerations

Q. What guidelines govern the use of this compound in in vivo studies?

- Methodological Answer :

- Ethical approval : Adhere to institutional animal care protocols (e.g., IACUC) for dosing and humane endpoints.

- Regulatory compliance : Ensure compounds are labeled as "For Research Use Only" (RUO) and not for therapeutic applications.

- Safety testing : Conduct acute toxicity assays (LD50) and genotoxicity screening (Ames test) before in vivo use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.